molecular formula C5H7N3O2 B038048 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 117860-54-5

3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B038048
CAS RN: 117860-54-5
M. Wt: 141.13 g/mol
InChI Key: UYTYLLQCQDBCDW-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1H-pyrazole-5-carboxylic acid is C5H6N2O2 . The InChI Key is WSMQKESQZFQMFW-UHFFFAOYSA-N .


Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-5-carboxylic acid is soluble in dimethyl sulfoxide . It should be stored at room temperature and kept away from oxidizing agents .

Scientific Research Applications

Organic Synthesis

This compound is an important raw material used in organic synthesis . It can be used to create a variety of other compounds, serving as a building block in the synthesis of complex molecules.

Pharmaceuticals

“3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is used as an intermediate in the pharmaceutical industry . It can be used in the production of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

This compound also finds its application in the production of agrochemicals . It can be used to synthesize pesticides, herbicides, and other agricultural chemicals that help in crop protection and yield improvement.

Dyestuff

In the dyestuff industry, “3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is used as an intermediate . It can be used in the synthesis of various dyes, contributing to the production of vibrant and long-lasting colors.

D-Amino Acid Oxidase (DAO) Inhibition

“3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine, which can have implications in the study of certain neurological disorders.

Pain Management

This compound specifically prevents formalin-induced tonic pain . This suggests its potential use in the development of new pain management therapies.

Mechanism of Action

Target of Action

The primary target of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound acts as a potent and selective inhibitor of DAO .

Mode of Action

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .

Biochemical Pathways

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine to its corresponding keto acid, leading to an accumulation of D-serine . This can have downstream effects on various biochemical processes, including neurotransmission, as D-serine is a co-agonist of the NMDA receptor, a type of glutamate receptor.

Result of Action

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid leads to a decrease in oxidative stress in DAO cells . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to DAO. Additionally, the presence of other substances, such as competitive inhibitors or substrates for DAO, could also influence the compound’s efficacy. The compound should be stored at room temperature and kept away from oxidizing agents for stability .

Safety and Hazards

3-Methyl-1H-pyrazole-5-carboxylic acid should be stored at room temperature and kept away from oxidizing agents .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

5-amino-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTYLLQCQDBCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416036
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

117860-54-5
Record name 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
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